molecular formula C17H14N2OS B2444368 N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 120353-58-4

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2444368
CAS RN: 120353-58-4
M. Wt: 294.37
InChI Key: GOHQKZCSFBZYFF-UHFFFAOYSA-N
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Description

“N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Scientific Research Applications

Anticancer Activity

  • Compounds similar to N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide have been synthesized and investigated for their anticancer activity. Specifically, a study found that certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, with notable selectivity and apoptosis induction, although not as high as the standard, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed, revealing specific orientations and interactions at the molecular level. This includes the study of hydrogen bonds and crystal packing, which are essential for understanding the compound's chemical properties and potential applications (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).

Antimicrobial Activities

Synthesis and Biological Activity

  • Other studies have focused on synthesizing similar compounds and evaluating their biological activities, such as antimicrobial and anticholinesterase activities. This research contributes to the understanding of the potential therapeutic uses of these compounds (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).

Labelled Compound Synthesis

  • Research has also been conducted on the synthesis of labelled compounds related to this compound, which is important for tracking and studying the behavior of these compounds in various environments and systems (Xu & Trudell, 2005).

Other Applications

  • Further studies have explored various synthetic methods and potential applications of related compounds in different fields, ranging from agricultural to pharmaceutical uses. This includes investigating their potential as analgesic agents, indicating a broad spectrum of possible applications (Saravanan et al., 2011).

Future Directions

The future directions for “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Therefore, future research could focus on synthesizing derivatives that combine thiazole and other groups with known antibacterial activity .

Mechanism of Action

Target of Action

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative. Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds Thiazole derivatives have been reported to interact with various targets such as cox-1 and cox-2 enzymes .

Mode of Action

Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation.

Biochemical Pathways

Given its potential cox-1 and cox-2 inhibitory activity , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation.

Result of Action

Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that this compound may also have potential anti-inflammatory effects.

properties

IUPAC Name

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-17-19-15(12-21-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHQKZCSFBZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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